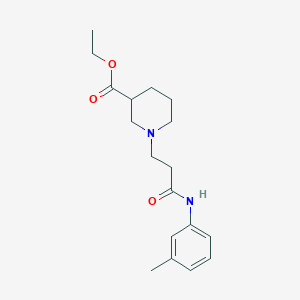![molecular formula C18H27N3O5 B248205 Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate](/img/structure/B248205.png)
Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate, commonly known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH) enzyme. This enzyme is responsible for breaking down anandamide, an endocannabinoid that plays a crucial role in regulating pain, mood, and appetite. By inhibiting FAAH, URB597 increases the levels of anandamide, which results in pain relief, reduced anxiety, and improved mood.
Wirkmechanismus
URB597 works by inhibiting the Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate enzyme, which is responsible for breaking down anandamide. Anandamide is an endocannabinoid that binds to cannabinoid receptors in the brain and body, regulating pain, mood, and appetite. By inhibiting Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate, URB597 increases the levels of anandamide, leading to increased activation of cannabinoid receptors and resulting in pain relief, reduced anxiety, and improved mood.
Biochemical and Physiological Effects:
URB597 has been shown to increase the levels of anandamide in the brain and body, leading to activation of cannabinoid receptors. This activation results in various biochemical and physiological effects, including pain relief, reduced anxiety, and improved mood. URB597 has also been shown to reduce the reinforcing effects of drugs of abuse, suggesting that it may have potential as a treatment for addiction.
Vorteile Und Einschränkungen Für Laborexperimente
URB597 has several advantages for lab experiments, including its high potency and selectivity for Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate inhibition. However, URB597 has a relatively short half-life and is rapidly metabolized in vivo, which may limit its therapeutic potential. In addition, URB597 has been shown to have off-target effects on other enzymes, which may complicate its use in research.
Zukünftige Richtungen
Future research on URB597 should focus on optimizing its pharmacokinetic properties to improve its therapeutic potential. This may involve developing more stable analogs of URB597 or combining URB597 with other drugs to enhance its effects. In addition, further studies are needed to investigate the potential of URB597 as a treatment for various conditions, including pain, anxiety, depression, and addiction. Finally, more research is needed to understand the mechanisms underlying the off-target effects of URB597 and to develop strategies to minimize these effects.
Synthesemethoden
The synthesis of URB597 involves several steps, starting from the reaction of piperazine with ethyl 4-chloroacetoacetate to form ethyl 4-piperazinecarboxylate. This intermediate is then reacted with 2,5-dimethoxyaniline and sodium hydride to form the final product, URB597. The yield of URB597 is around 50%, and the purity can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
URB597 has been extensively studied for its potential therapeutic applications in various conditions, including pain, anxiety, depression, and addiction. In preclinical studies, URB597 has shown promising results in reducing pain sensitivity, anxiety-like behaviors, and depressive-like behaviors in animal models. In addition, URB597 has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and heroin. These findings suggest that URB597 may have potential as a novel treatment for these conditions.
Eigenschaften
Produktname |
Ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]-1-piperazinecarboxylate |
|---|---|
Molekularformel |
C18H27N3O5 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
ethyl 4-[3-(2,5-dimethoxyanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O5/c1-4-26-18(23)21-11-9-20(10-12-21)8-7-17(22)19-15-13-14(24-2)5-6-16(15)25-3/h5-6,13H,4,7-12H2,1-3H3,(H,19,22) |
InChI-Schlüssel |
DIHWMVXYGRDAFV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=C(C=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[benzyl(ethyl)amino]-N-(4-bromophenyl)propanamide](/img/structure/B248123.png)

![N-(4-bromophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B248125.png)

![N-(4-bromophenyl)-3-[ethyl(2-methyl-2-propenyl)amino]propanamide](/img/structure/B248129.png)



![Ethyl 4-[3-oxo-3-(3-toluidino)propyl]-1-piperazinecarboxylate](/img/structure/B248139.png)



